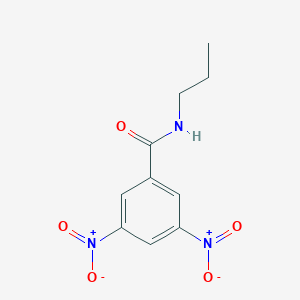![molecular formula C15H16N4O B189768 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5494-84-8](/img/structure/B189768.png)
6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the cell cycle and DNA replication. This leads to the accumulation of DNA damage and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity towards cancer cells. In addition, there is potential for the use of this compound in the treatment of other diseases such as inflammatory and oxidative stress-related diseases. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature. One of the most common methods involves the reaction of 6-bromo-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with benzylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Scientific Research Applications
6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
properties
CAS RN |
5494-84-8 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-benzyl-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4O/c1-10(2)19-14-12(9-16-19)15(20)18-13(17-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20) |
InChI Key |
MJVRCGQITFKTBE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3 |
SMILES |
CC(C)N1C2=C(C=N1)C(=O)NC(=N2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




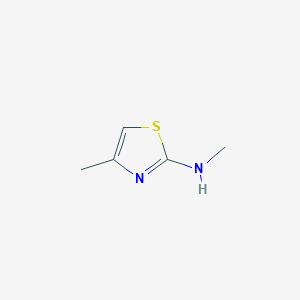
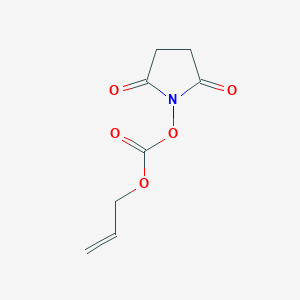
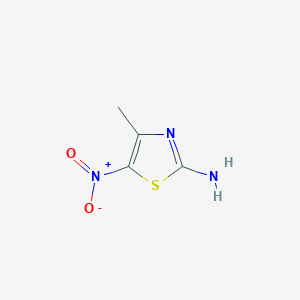

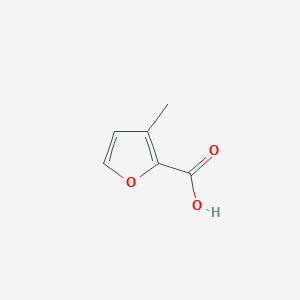
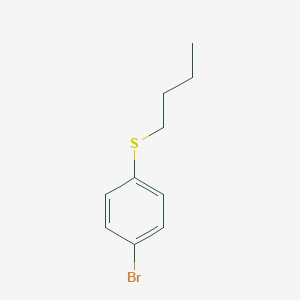




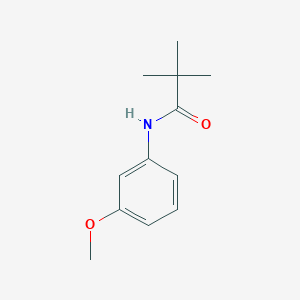
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
